5-Cyclopropoxy-2,3-diisopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2,3-diisopropoxypyridine is a chemical compound with the molecular formula C14H21NO3 It is a pyridine derivative characterized by the presence of cyclopropoxy and diisopropoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2,3-diisopropoxypyridine typically involves the reaction of 2,3-dihydroxypyridine with cyclopropyl bromide and isopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the substitution reactions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2,3-diisopropoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or diisopropoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Cyclopropoxy-2,3-diisopropoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2,3-diisopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropoxy-2,4-diisopropoxypyridine
- 5-Cyclopropoxy-2,5-diisopropoxypyridine
- 5-Cyclopropoxy-2,6-diisopropoxypyridine
Uniqueness
5-Cyclopropoxy-2,3-diisopropoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-2,3-di(propan-2-yloxy)pyridine |
InChI |
InChI=1S/C14H21NO3/c1-9(2)16-13-7-12(18-11-5-6-11)8-15-14(13)17-10(3)4/h7-11H,5-6H2,1-4H3 |
InChI Key |
IWFASYQWMITFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=CC(=C1)OC2CC2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.